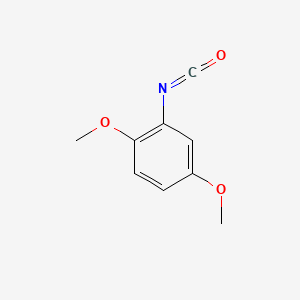

2,5-Dimethoxyphenyl isocyanate

Description

The exact mass of the compound 2,5-Dimethoxyphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethoxyphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-isocyanato-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-4-9(13-2)8(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBFHMCUNRKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400330 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-62-7 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56309-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethoxyphenyl Isocyanate from 2,5-Dimethoxyaniline

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,5-Dimethoxyphenyl isocyanate, a valuable intermediate in pharmaceutical and materials science research. The document details the prevalent synthetic methodologies, focusing on the conversion of 2,5-dimethoxyaniline using phosgene surrogates, which offer a safer alternative to gaseous phosgene. We will dissect the reaction mechanisms, provide detailed, field-tested laboratory protocols, and discuss critical safety considerations and analytical characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction: The Significance of Aryl Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the R−N=C=O functional group.[1] Their pronounced electrophilicity makes them indispensable reagents for forming carbamates, ureas, and other nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and polymer science.[2][3] Specifically, 2,5-Dimethoxyphenyl isocyanate serves as a key building block for synthesizing targeted therapeutic agents and specialized polymers, where the methoxy substituents can modulate solubility, binding affinity, and electronic properties.

The traditional industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene gas (COCl₂).[4][5] However, the extreme toxicity and hazardous nature of phosgene necessitate stringent safety precautions and have driven the development of safer, more accessible laboratory-scale alternatives.[6][7] This guide will focus primarily on the use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a convenient and safer phosgene equivalent.[8][9]

Mechanistic Underpinnings: From Amine to Isocyanate

The conversion of a primary amine to an isocyanate using a phosgene equivalent proceeds through a well-established two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side-product formation.

-

Formation of the Carbamoyl Chloride Intermediate: The primary amine, 2,5-dimethoxyaniline, acts as a nucleophile, attacking a carbonyl carbon of the phosgene molecule (generated in situ from triphosgene). This addition is followed by the elimination of a chloride ion to form an N-substituted carbamoyl chloride.[1]

-

Dehydrochlorination to the Isocyanate: In the presence of a base (e.g., triethylamine) or upon heating, the carbamoyl chloride undergoes elimination of hydrogen chloride (HCl). The base serves to neutralize the generated HCl, driving the equilibrium towards the final isocyanate product.[5][10]

The overall transformation is depicted below:

Caption: General reaction mechanism for the formation of an isocyanate from a primary amine.

Synthetic Protocol: A Triphosgene-Based Approach

This section provides a detailed, step-by-step protocol for the synthesis of 2,5-Dimethoxyphenyl isocyanate using triphosgene. This method is chosen for its enhanced safety profile and high efficiency on a laboratory scale.[11]

Materials and Reagents

A summary of the required materials and their relevant properties is presented below.

| Reagent | Formula | MW ( g/mol ) | Mmol (equiv.) | Mass/Volume |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 10.0 (1.0) | 1.53 g |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 3.5 (0.35) | 1.04 g |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 22.0 (2.2) | 3.05 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL |

Experimental Workflow

The following workflow diagram illustrates the key stages of the synthesis, from reaction setup to product isolation.

Caption: Step-by-step experimental workflow for the synthesis of 2,5-Dimethoxyphenyl isocyanate.

Detailed Procedure

Note: This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a dry 100 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reagent Preparation:

-

In the reaction flask, dissolve triphosgene (1.04 g, 3.5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of 2,5-dimethoxyaniline (1.53 g, 10.0 mmol) in 10 mL of anhydrous DCM.

-

In a third flask, prepare a solution of triethylamine (3.05 mL, 22.0 mmol) in 10 mL of anhydrous DCM.

-

-

Reaction Execution:

-

Cool the triphosgene solution to 0 °C using an ice bath.

-

Add the 2,5-dimethoxyaniline solution dropwise to the stirred triphosgene solution over 15-20 minutes.[10]

-

Following the amine addition, add the triethylamine solution dropwise over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Caution: Ensure the rotary evaporator is within a fume hood and use a cold trap.

-

-

Purification: The crude product, a light-colored oil or low-melting solid, can be purified by vacuum distillation. Alternatively, for smaller scales or heat-sensitive compounds, purification can be achieved via column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Safety and Hazard Management

The synthesis of isocyanates involves highly hazardous materials. A thorough understanding and strict adherence to safety protocols are paramount.

| Substance | Primary Hazards | Recommended Controls & PPE |

| Triphosgene | Highly Toxic. Solid, but decomposes to phosgene gas upon heating or contact with moisture. Corrosive.[8][9] | Engineering: Must be handled in a chemical fume hood. PPE: Chemical splash goggles, face shield, lab coat, and Viton or nitrile gloves.[12] |

| Phosgene (in situ) | Extremely Toxic. Severe respiratory irritant with delayed onset of pulmonary edema.[7][12] | Engineering: Reaction must be contained within a high-performance fume hood. Have a phosgene detection system if possible. PPE: As above. Respiratory protection may be required for emergencies.[13] |

| Dichloromethane | Volatile solvent, suspected carcinogen, irritant. | Engineering: Use in a fume hood. PPE: Safety glasses, lab coat, appropriate gloves. |

| Triethylamine | Flammable, corrosive, causes severe skin and eye burns. | Engineering: Use in a fume hood. PPE: Chemical splash goggles, lab coat, appropriate gloves. |

| Isocyanate Product | Toxic. Potent respiratory sensitizer and irritant. Can cause asthma-like symptoms.[14] | Engineering: Handle final product in a fume hood. PPE: Chemical splash goggles, lab coat, appropriate gloves. |

Emergency Procedures: In case of inhalation, move the individual to fresh air immediately and seek urgent medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] All waste containing phosgene, triphosgene, or isocyanates must be quenched (e.g., with a solution of sodium hydroxide and an alcohol) before disposal according to institutional guidelines.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2,5-Dimethoxyphenyl isocyanate.

| Analytical Technique | Expected Result |

| FTIR Spectroscopy | A very strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group between 2250-2275 cm⁻¹ .[11] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the two methoxy groups. The chemical shifts will be distinct from the starting aniline. |

| ¹³C NMR Spectroscopy | A signal for the isocyanate carbon around 125-135 ppm .[11] Signals for the two methoxy carbons and the six aromatic carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₉NO₃, MW = 179.17). |

Conclusion

The synthesis of 2,5-Dimethoxyphenyl isocyanate from its corresponding aniline is a straightforward yet hazardous procedure that is fundamental to many research and development programs. By employing triphosgene as a phosgene surrogate, the synthesis can be performed with a significantly improved safety margin compared to traditional methods using phosgene gas. This guide provides the essential mechanistic insights, a reliable experimental protocol, and the critical safety framework necessary for the successful and safe execution of this transformation. Rigorous adherence to the outlined safety protocols and analytical verification of the final product are indispensable for ensuring both researcher safety and scientific integrity.

References

- American Chemical Society. (n.d.). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025.

-

Nowick, J. S., et al. (2001). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220. Retrieved from [Link]

- ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free....

- American Chemical Society. (n.d.). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS.

- PubMed Central (PMC) - NIH. (n.d.). How To Get Isocyanate?.

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles.

- RSC Publishing. (2024). Isocyanate-based multicomponent reactions - RSC Advances. DOI:10.1039/D4RA04152F.

- ResearchGate. (2024). (PDF) How To Get Isocyanate?.

- Wikipedia. (n.d.). Isocyanate.

- ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?.

- Centers for Disease Control and Prevention (CDC). (n.d.). Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR.

- University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template - Environmental Health & Safety.

- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.

- Google Patents. (n.d.). US7504533B2 - Process for the production of isocyanates.

- New Jersey Department of Health. (n.d.). Phosgene - HAZARD SUMMARY.

- PrepChem.com. (n.d.). Synthesis of (3,5-dimethoxy)phenyl isocyanate.

- International Isocyanate Institute Inc. (2025). Phosgene Safety.

- Chemicals Knowledge Hub. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE.

- PubMed Central (PMC). (n.d.). A decade review of triphosgene and its applications in organic reactions.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- Supporting Information. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates.

- Sigma-Aldrich. (n.d.). 2,4-Dimethoxyphenyl isocyanate 97 84370-87-6.

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 6. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]

- 7. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. nj.gov [nj.gov]

- 14. Phosgene Safety | III [phosgenesafety.info]

An In-Depth Technical Guide to 2,5-Dimethoxyphenyl Isocyanate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isocyanate, a versatile aromatic isocyanate. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, reactivity, synthesis, and key applications of this valuable chemical intermediate. Our focus is on providing not just data, but a foundational understanding of the principles governing its use in a laboratory and industrial context.

Introduction: The Strategic Importance of the 2,5-Dimethoxyphenyl Moiety

2,5-Dimethoxyphenyl isocyanate belongs to the isocyanate class of compounds, characterized by the highly reactive –N=C=O functional group. Isocyanates are powerful electrophiles, making them indispensable reagents in organic synthesis for the formation of ureas, carbamates (urethanes), and other nitrogen-containing heterocycles.[1]

What distinguishes this particular molecule is the 2,5-dimethoxyphenyl scaffold. The methoxy groups at the 2 and 5 positions are electron-donating, which modulates the electronic properties and reactivity of the aromatic ring and the attached isocyanate group. This structural motif is of significant interest in medicinal chemistry, as it is a core component in a variety of bioactive molecules, including selective serotonin 5-HT2A receptor agonists, which have shown promise in treating psychiatric disorders. The strategic placement of the isocyanate functional group on this scaffold provides a direct chemical handle for incorporating this privileged moiety into complex molecular architectures.

Physicochemical Properties

A precise compilation of the physical and chemical properties of 2,5-Dimethoxyphenyl isocyanate is essential for its safe handling, storage, and application in controlled chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 56309-62-7 | [2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | Data not readily available for the 2,5-isomer. The related 2,4-isomer boils at 140 °C (11 mmHg). | [3][4] |

| Melting Point | Data not readily available for the 2,5-isomer. The related 2,4-isomer melts at 30 °C. | [4] |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane). Reacts with protic solvents like water and alcohols. | General chemical knowledge |

| Stability | Moisture-sensitive. Should be stored under an inert atmosphere. | General chemical knowledge |

Chemical Reactivity and Mechanistic Insights

The chemistry of 2,5-Dimethoxyphenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate (–N=C=O) group. This carbon is highly susceptible to nucleophilic attack.

Reaction with Nucleophiles

The primary reactions involve the addition of a nucleophile containing an active hydrogen to the C=N double bond.[1]

-

Reaction with Amines (Primary & Secondary): This is a rapid and often exothermic reaction that yields substituted ureas. This is a cornerstone reaction for creating complex scaffolds in drug discovery.[5]

-

Reaction with Alcohols: In the presence of a base or organometallic catalyst, alcohols react to form carbamates (urethanes). This reaction is fundamental to the production of polyurethane polymers.[5]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decomposes to produce the corresponding amine (2,5-dimethoxyaniline) and carbon dioxide gas. The newly formed amine can then react with a second molecule of the isocyanate to form a symmetrically disubstituted urea.[5] This moisture sensitivity is a critical consideration for storage and handling.

The diagram below illustrates the fundamental reactivity of the isocyanate group with common nucleophiles.

Caption: General reaction pathways of isocyanates with nucleophiles.

Synthesis and Characterization

The synthesis of aryl isocyanates is most commonly achieved from the corresponding primary amine. For 2,5-Dimethoxyphenyl isocyanate, the precursor is 2,5-dimethoxyaniline.

Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline

This protocol is a representative procedure adapted from established methods for isocyanate synthesis, utilizing triphosgene as a safer alternative to phosgene gas.[6]

Safety Precaution: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel. Triphosgene is toxic and corrosive, and the reaction may generate hazardous byproducts. Appropriate personal protective equipment (PPE) is mandatory.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

-

Precursor Addition: Dissolve 2,5-dimethoxyaniline (1.0 equivalent) in anhydrous toluene.[7] Add this solution to the dropping funnel.

-

Reaction: Add the aniline solution dropwise to the stirred triphosgene solution at room temperature.

-

Heating: After the addition is complete, slowly heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet) or by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the strong isocyanate -NCO peak).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,5-Dimethoxyphenyl isocyanate.

Sources

An In-depth Technical Guide to 2,5-Dimethoxyphenyl Isocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,5-Dimethoxyphenyl Isocyanate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, reactivity, and significant applications, with a particular focus on its role as a valuable building block in medicinal chemistry.

Introduction and Core Properties

2,5-Dimethoxyphenyl isocyanate is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) attached to a benzene ring substituted with two methoxy groups at positions 2 and 5. This substitution pattern is of particular interest in medicinal chemistry, as the 2,5-dimethoxyphenyl motif is a well-recognized pharmacophore in a variety of neurologically active compounds, including selective serotonin receptor agonists.[1]

The isocyanate group is highly electrophilic, making it a versatile handle for the synthesis of a wide array of derivatives such as ureas, carbamates, and amides. The presence of two electron-donating methoxy groups on the aromatic ring modulates the reactivity of the isocyanate, a crucial aspect for consideration in synthetic design.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of 2,5-Dimethoxyphenyl Isocyanate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 56309-62-7 | Thermo Fisher Scientific[2] |

| Molecular Formula | C₉H₉NO₃ | Thermo Fisher Scientific[2] |

| Molecular Weight | 179.17 g/mol | Thermo Fisher Scientific[2] |

| Appearance | (Typically) Solid or Liquid | General Knowledge |

| Moisture Sensitivity | Yes, moisture sensitive | Thermo Fisher Scientific[2] |

| IR Spectroscopy | Strong N=C=O stretch ~2270 cm⁻¹ | General Isocyanate Data[3] |

| ¹H NMR Spectroscopy | Predicted values: Aromatic protons (~6.8-7.0 ppm, 3H), Methoxy protons (~3.8 ppm, 6H) | Based on similar structures[4][5] |

| ¹³C NMR Spectroscopy | Predicted values: Isocyanate C (~125 ppm), Aromatic Cs (~100-155 ppm), Methoxy Cs (~56 ppm) | Based on similar structures[6][7] |

Synthesis of 2,5-Dimethoxyphenyl Isocyanate

The synthesis of aryl isocyanates can be achieved through several established methods. For 2,5-Dimethoxyphenyl Isocyanate, the most common and industrially scalable approach involves the phosgenation of its corresponding aniline precursor, 2,5-dimethoxyaniline. Alternatively, the Curtius rearrangement of 2,5-dimethoxybenzoyl azide offers a phosgene-free route.

Synthesis via Phosgenation of 2,5-Dimethoxyaniline

This is the most direct route, where the precursor amine reacts with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds via an intermediate carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Caption: Synthesis of 2,5-Dimethoxyphenyl Isocyanate via Phosgenation.

Experimental Protocol: Phosgenation (Representative) This protocol is adapted from a similar procedure for a substituted aniline and should be performed with extreme caution due to the high toxicity of phosgene. The use of a phosgene substitute like triphosgene with a non-nucleophilic base is highly recommended.[8][9]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for trapping excess phosgene and HCl). Maintain an inert atmosphere (e.g., nitrogen).

-

Reagent Preparation: Dissolve triphosgene (0.35 equivalents) in an anhydrous, inert solvent like dichloromethane (DCM) or toluene. In the dropping funnel, prepare a solution of 2,5-dimethoxyaniline (1.0 equivalent) in the same solvent.

-

Reaction: Add the aniline solution dropwise to the stirred triphosgene solution at 0 °C.

-

Base Addition: After the initial addition, cool the mixture to -35 °C and add a non-nucleophilic base such as triethylamine (Et₃N) dropwise.

-

Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours. Monitor the reaction by IR spectroscopy, looking for the disappearance of the N-H stretches of the amine and the appearance of the strong isocyanate (-N=C=O) peak around 2270 cm⁻¹.[10]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude isocyanate can often be purified by vacuum distillation.

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][11] This method avoids the use of highly toxic phosgene. The required 2,5-dimethoxybenzoyl azide can be prepared from the corresponding carboxylic acid or acyl chloride.

Caption: General Reactivity of 2,5-Dimethoxyphenyl Isocyanate.

Experimental Protocol: Synthesis of a Disubstituted Urea (Representative) This general protocol describes the reaction of an isocyanate with an amine. [12]

-

Reaction Setup: To a solution of the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or DCM) in a round-bottom flask, add 2,5-dimethoxyphenyl isocyanate (1.0-1.1 equivalents) portion-wise or as a solution at room temperature with stirring.

-

Reaction Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor for completion using TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. If the product is a solid, it may precipitate from the reaction mixture and can be collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Applications in Drug Discovery & Development

The 2,5-dimethoxyphenyl moiety is a key structural feature in many psychoactive compounds, particularly agonists of the serotonin 5-HT₂A receptor. [1]These receptors are a major target for the development of novel therapeutics for psychiatric disorders such as depression, anxiety, and substance abuse disorder. [13][12] A recent study detailed the discovery of a new class of selective 5-HT₂A receptor agonists based on a 2,5-dimethoxyphenylpiperidine scaffold. [12]In such syntheses, 2,5-dimethoxyphenyl isocyanate can serve as a crucial building block to introduce the key pharmacophore.

Caption: Application of the isocyanate in building a 5-HT₂A agonist scaffold.

Safety and Handling

2,5-Dimethoxyphenyl isocyanate is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. [2][14]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Isocyanates are known respiratory sensitizers. [2]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Storage: Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). [2]

Conclusion

2,5-Dimethoxyphenyl isocyanate is a chemical intermediate of significant value, particularly for the synthesis of neurologically active compounds. Its well-defined reactivity, governed by the electrophilic isocyanate group and modulated by electron-donating methoxy substituents, allows for its predictable incorporation into complex molecular architectures. Understanding its synthesis, handling, and reaction characteristics is crucial for chemists aiming to leverage the unique properties of the 2,5-dimethoxyphenyl scaffold in drug discovery and materials science.

References

-

Isocyanate-based multicomponent reactions. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of (3,5-dimethoxy)phenyl isocyanate. (n.d.). PrepChem.com. [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2015). National Center for Biotechnology Information. [Link]

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

Urea Formation - Common Conditions. (n.d.). Organic-Chemistry.org. [Link]

-

An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (2009). American Laboratory. [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... (n.d.). ResearchGate. [Link]

-

1H NMR spectrum of the diisocyanate component. (n.d.). ResearchGate. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (n.d.). [Link]

-

Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). National Center for Biotechnology Information. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

How To Get Isocyanate? (2023). National Center for Biotechnology Information. [Link]

-

Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. [Link]

-

DESIGN AND SYNTHESIS OF NOVEL 5-HT2A/2C RECEPTOR AGONISTS. (n.d.). University of Wisconsin-La Crosse. [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2017). MDPI. [Link]

-

One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. (2011). ARKAT USA, Inc. [Link]

-

Phenylisocyanate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

How To Get Isocyanate? (2023). National Center for Biotechnology Information. [Link]

-

IR spectra of selected compounds in the 1450-2500 cm-1 range. (n.d.). ResearchGate. [Link]

Sources

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dimethylphenyl isocyanate(28556-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methoxyphenyl isocyanate(700-87-8) 13C NMR spectrum [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. rsc.org [rsc.org]

- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists [pubmed.ncbi.nlm.nih.gov]

- 13. uwlax.edu [uwlax.edu]

- 14. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dimethoxyphenyl Isocyanate in Organic Solvents

Foreword: Navigating the Nuances of Isocyanate Solubility

For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is a cornerstone of successful experimental design and process scale-up. 2,5-Dimethoxyphenyl isocyanate, a key building block in organic synthesis, presents unique challenges and considerations that extend beyond simple dissolution. Its high reactivity, particularly the electrophilic nature of the isocyanate group, dictates a careful and informed approach to solvent selection. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,5-Dimethoxyphenyl isocyanate, with a strong emphasis on the interplay between physical solubility and chemical reactivity. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols, and highlight the critical importance of solvent choice in preserving the integrity of this versatile reagent.

Physicochemical Profile and Predicted Solubility of 2,5-Dimethoxyphenyl Isocyanate

2,5-Dimethoxyphenyl isocyanate is a white solid with a melting point of 40-42°C.[1] Its molecular structure, featuring a benzene ring with two methoxy groups and an isocyanate functional group, governs its interactions with various solvents. The aromatic ring provides a nonpolar character, while the oxygen atoms of the methoxy groups and the nitrogen and oxygen of the isocyanate group introduce polarity.

Table 1: Predicted Qualitative Solubility of 2,5-Dimethoxyphenyl Isocyanate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the isocyanate without having active protons that would react with the isocyanate group. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Moderate to High | The aromatic ring of the isocyanate will interact favorably with the aromatic rings of these solvents through π-stacking. |

| Non-Polar Aliphatic | Hexanes, Heptane, Cyclohexane | Low | The overall polarity of the 2,5-Dimethoxyphenyl isocyanate molecule is likely too high for significant dissolution in purely aliphatic, non-polar solvents. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive | These solvents contain nucleophilic groups with active protons that will readily react with the electrophilic isocyanate group, leading to the formation of ureas (from amines), urethanes (from alcohols), or an unstable carbamic acid that decomposes to an amine and carbon dioxide (from water).[2][3] |

The Critical Role of Reactivity: More Than Just Dissolution

The isocyanate functional group (-N=C=O) is highly electrophilic and will react with a variety of nucleophiles.[3][4] This reactivity is the most critical factor to consider when selecting a solvent.

In the context of "solubility," it is imperative to distinguish between physical dissolution in an inert solvent and a chemical reaction with a reactive solvent. For applications where the isocyanate moiety must be preserved for a subsequent reaction, the use of protic solvents is contraindicated.

Common reactions to be aware of include:

-

With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine and carbon dioxide gas.[3]

-

With Alcohols: The reaction with alcohols yields urethanes.[3]

-

With Amines: Amines react with isocyanates to form ureas.[3]

Due to its moisture sensitivity, 2,5-Dimethoxyphenyl isocyanate should be handled under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[5][6]

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to quantitatively determine the solubility of 2,5-Dimethoxyphenyl isocyanate in a chosen inert organic solvent.

Materials and Equipment

-

2,5-Dimethoxyphenyl isocyanate

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Workflow

Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of 2,5-Dimethoxyphenyl isocyanate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the calibration standards by HPLC or GC to generate a calibration curve.

-

-

Preparation of the Saturated Solution:

-

To a vial, add a known volume (e.g., 5.0 mL) of the anhydrous solvent.

-

Add an excess amount of 2,5-Dimethoxyphenyl isocyanate to the solvent (i.e., more than is expected to dissolve).

-

Seal the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure solid material remains undissolved.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by the same HPLC or GC method used for the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 2,5-Dimethoxyphenyl isocyanate in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Considerations for Reactive Solvents

If the interaction with a reactive solvent is of interest (e.g., to understand the rate of reaction), the experimental approach must be modified. The goal is no longer to measure physical solubility but to quantify the disappearance of the isocyanate over time. This can be achieved by monitoring the concentration of the starting material or the appearance of the reaction product using techniques like in-situ IR spectroscopy or time-course analysis by chromatography.

Safety and Handling

Isocyanates are toxic and can cause respiratory and skin sensitization.[2][7] 2,5-Dimethoxyphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5] As it is moisture sensitive, store it in a tightly sealed container under an inert atmosphere and in a cool, dry place.[1][5][6]

Conclusion

The solubility of 2,5-Dimethoxyphenyl isocyanate is a multifaceted topic where chemical reactivity is as important as physical dissolution. While it is predicted to be readily soluble in common polar aprotic and aromatic solvents, its high reactivity with protic solvents necessitates careful solvent selection to preserve its chemical integrity. The experimental framework provided in this guide offers a robust method for researchers to determine its solubility in inert solvents of interest, enabling more precise control over reaction conditions and facilitating the successful application of this important chemical building block.

References

-

Fisher Scientific. (2011). Safety Data Sheet: 2,5-Dimethoxyphenyl isocyanate.

-

Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.

-

HD Supply. (2006). Material Safety Data Sheet.

-

CAMEO Chemicals - NOAA. Isocyanates and Isothiocyanates.

-

Roberts, J. M., & Liu, Y. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.

-

Thermo Fisher Scientific. (2011). Safety Data Sheet: 2,5-Dimethoxyphenyl isocyanate.

-

NOAA Library and Info Services. (n.d.). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.

-

Fisher Scientific. (n.d.). CAS RN 84370-87-6.

-

Sigma-Aldrich. (n.d.). 2,4-Dimethoxyphenyl isocyanate 97%.

-

Fisher Scientific. (2010). Safety Data Sheet: 2,4-Dimethoxyphenyl isocyanate.

-

Wikipedia. (n.d.). Isocyanate.

-

Oakwood Chemical. (n.d.). 2,5-Dimethoxyphenyl isocyanate.

-

Chemistry For Everyone. (2024, April 17). What Is An Isocyanate? - Chemistry For Everyone. YouTube.

-

Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(50), 36338-36353.

-

ResearchGate. (n.d.). Overview of self-reactions of isocyanates and the resulting structural...

-

PubChem. (n.d.). 2,5-Dimethylphenyl isocyanate.

-

Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives.

-

Metrohm. (n.d.). Isocyanate content of polyurethane raw materials.

-

Cheméo. (n.d.). Chemical Properties of 5-Chloro-2,4-dimethoxyphenyl isocyanate (CAS 55440-55-6).

-

ChemicalBook. (2024). 2,4-DIMETHOXYPHENYL ISOCYANATE | 84370-87-6.

-

ChemicalBook. (n.d.). 84370-87-6(2,4-DIMETHOXYPHENYL ISOCYANATE) Product Description.

-

Georganics. (2011). 2,5-DICHLOROPHENYL ISOCYANATE.

-

Sigma-Aldrich. (n.d.). 2,4-Difluorophenyl isocyanate 99%.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. hdsupplysolutions.com [hdsupplysolutions.com]

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2,5-Dimethoxyphenyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 2,5-Dimethoxyphenyl isocyanate. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing isocyanate chemistry and extrapolates these to the specific case of the title compound. We will explore the nuanced interplay of electronic and steric effects conferred by the dimethoxy-substituted phenyl ring, offering predictive insights into the molecule's behavior in common synthetic transformations. This guide includes detailed theoretical discussions, proposed reaction mechanisms, and practical, step-by-step experimental protocols for key reactions. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: The Isocyanate Functional Group - A Versatile Electrophile

The isocyanate group (-N=C=O) is a highly valuable functional group in organic synthesis, renowned for its electrophilic character. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant partial positive charge.[1] This inherent electrophilicity makes isocyanates prime targets for a wide array of nucleophiles, leading to the formation of stable addition products. Aromatic isocyanates, in general, exhibit enhanced reactivity compared to their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, which further polarizes the N=C=O moiety.[2][3]

The reactivity of the isocyanate group is paramount in numerous industrial and laboratory-scale applications, most notably in the synthesis of polyurethanes through reaction with polyols.[2][4] In the realm of drug discovery and medicinal chemistry, the isocyanate group serves as a critical linchpin for conjugating molecular fragments, forming stable urea and carbamate linkages within complex bioactive molecules.[5] The 2,5-dimethoxyphenyl motif, in particular, is a recognized pharmacophore found in various neurologically active compounds, making 2,5-Dimethoxyphenyl isocyanate a valuable building block in the synthesis of novel therapeutics.[6][7]

This guide will dissect the specific reactivity profile of 2,5-Dimethoxyphenyl isocyanate, considering the electronic and steric contributions of the two methoxy substituents on the aromatic ring.

Physicochemical and Safety Profile of 2,5-Dimethoxyphenyl Isocyanate

A thorough understanding of a reagent's physical and safety properties is a prerequisite for its effective and safe utilization in any research or development setting.

| Property | Value | Source |

| CAS Number | 56309-62-7 | [8] |

| Molecular Formula | C₉H₉NO₃ | [9] |

| Molecular Weight | 179.17 g/mol | [9] |

| Appearance | Solid | [10] |

| Purity | >95% | [9] |

| Moisture Sensitivity | Yes | [9] |

Safety Information: 2,5-Dimethoxyphenyl isocyanate is classified as a toxic solid.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] As with all isocyanates, it is a potential sensitizer, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[11] All manipulations should be conducted in a well-ventilated chemical fume hood.[10] The compound is moisture-sensitive and should be stored under an inert atmosphere.[9]

Analysis of Isocyanate Reactivity: The Influence of the 2,5-Dimethoxy Phenyl Substituent

The reactivity of the isocyanate group in 2,5-Dimethoxyphenyl isocyanate is modulated by a combination of electronic and steric effects originating from the two methoxy groups on the phenyl ring.

Electronic Effects

The two methoxy (-OCH₃) groups are strong electron-donating groups through resonance (mesomeric effect), while being moderately electron-withdrawing through induction. The resonance effect, where the lone pairs on the oxygen atoms delocalize into the aromatic ring, is generally the dominant electronic influence. This increased electron density on the phenyl ring would be expected to decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity compared to unsubstituted phenyl isocyanate.[12]

However, the positioning of the methoxy groups at the 2- and 5-positions (ortho and meta to the isocyanate, respectively) creates a more complex electronic landscape. The ortho-methoxy group's electron-donating resonance effect will be particularly pronounced.

Caption: Steric hindrance from the ortho-methoxy group.

Key Reactions of 2,5-Dimethoxyphenyl Isocyanate

The primary reactions of 2,5-Dimethoxyphenyl isocyanate involve nucleophilic addition to the isocyanate carbon. The general reactivity trend for common nucleophiles is: aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols > tertiary alcohols.

Reaction with Alcohols: Urethane Formation

The reaction of 2,5-Dimethoxyphenyl isocyanate with an alcohol yields a urethane (carbamate). This reaction is fundamental to the synthesis of polyurethanes and is also widely used in drug development for linking molecular fragments.

Mechanism: The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate.

Caption: Generalized mechanism for urethane formation.

Reaction with Amines: Urea Formation

The reaction with primary or secondary amines is typically faster than with alcohols and results in the formation of a substituted urea. This reaction is highly efficient and is often employed in the synthesis of bioactive molecules.

Mechanism: Similar to the reaction with alcohols, the amine nitrogen acts as the nucleophile, attacking the isocyanate carbon.

Caption: Generalized mechanism for urea formation.

Reaction with Water: A Competing Reaction

Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a urea. This reaction is often an undesirable side reaction, especially in polyurethane synthesis, as the evolution of CO₂ can cause foaming. [13]Given the moisture sensitivity of 2,5-Dimethoxyphenyl isocyanate, it is crucial to perform reactions under anhydrous conditions. [9]

Catalysis of Isocyanate Reactions

The reactions of isocyanates can be significantly accelerated through catalysis. This is particularly relevant for 2,5-Dimethoxyphenyl isocyanate, where both electronic and steric factors may lead to reduced reactivity.

-

Tertiary Amines: Tertiary amines, such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used catalysts. They are believed to function by forming a complex with the alcohol, increasing its nucleophilicity. [14][15]* Organometallic Compounds: Tin compounds, like dibutyltin dilaurate (DBTDL), are highly effective catalysts for the isocyanate-hydroxyl reaction. [16]They are thought to act as Lewis acids, coordinating to the isocyanate and increasing its electrophilicity. [16] The choice of catalyst can influence the selectivity of the reaction, especially in systems with multiple nucleophiles. [16]

Experimental Protocols

The following are generalized, self-validating protocols for the reaction of 2,5-Dimethoxyphenyl isocyanate with an alcohol and an amine. These protocols are designed to be adapted to specific substrates and scales.

Protocol for Urethane Synthesis

Objective: To synthesize a urethane derivative from 2,5-Dimethoxyphenyl isocyanate and a primary alcohol.

Materials:

-

2,5-Dimethoxyphenyl isocyanate

-

Primary alcohol (e.g., benzyl alcohol)

-

Anhydrous solvent (e.g., toluene, THF)

-

Tertiary amine catalyst (e.g., triethylamine) (optional)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.

-

If using a catalyst, add the tertiary amine (0.1 eq) to the alcohol solution.

-

Dissolve 2,5-Dimethoxyphenyl isocyanate (1.0 eq) in the anhydrous solvent in the dropping funnel.

-

Add the isocyanate solution dropwise to the alcohol solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol for Urea Synthesis

Objective: To synthesize a urea derivative from 2,5-Dimethoxyphenyl isocyanate and a primary amine.

Materials:

-

2,5-Dimethoxyphenyl isocyanate

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Dissolve the primary amine (1.0 eq) in the anhydrous solvent.

-

Dissolve 2,5-Dimethoxyphenyl isocyanate (1.0 eq) in the anhydrous solvent in the dropping funnel.

-

Add the isocyanate solution dropwise to the amine solution at 0 °C (ice bath) with vigorous stirring. The reaction is often highly exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy.

-

The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Conclusion

The reactivity of the isocyanate group in 2,5-Dimethoxyphenyl isocyanate is a finely balanced interplay of electronic and steric factors. The electron-donating methoxy groups tend to decrease the intrinsic electrophilicity of the isocyanate carbon, while the ortho-methoxy group introduces significant steric hindrance. These factors combine to make 2,5-Dimethoxyphenyl isocyanate a moderately reactive isocyanate. Its reactions with strong nucleophiles like amines proceed readily, while reactions with less reactive nucleophiles such as alcohols may require catalysis or elevated temperatures for efficient conversion. A thorough understanding of these principles is essential for the successful application of this versatile building block in organic synthesis and drug discovery.

References

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. Retrieved from [Link]

-

ACS Publications. (1961). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

-

Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from [Link]

-

3M. (2022, December 14). Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Chloro-2,4-dimethoxyphenyl isocyanate (CAS 55440-55-6). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

inLIBRARY. (n.d.). Alkylation Reactions of Isocyanates. Retrieved from [Link]

-

PubMed. (2022, December 22). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,5-Dimethoxyphenyl isocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethoxyphenol. Retrieved from [Link]

-

ResearchGate. (2023, November 1). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]

-

MDPI. (2020, July 3). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]

-

PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxyphenyl isocyanate. Retrieved from [Link]

-

PubMed. (2006, March 30). Synthesis of sterically hindered ortho-substituted tetraphenylethenes. Electronic effects in the McMurry olefination reaction. Retrieved from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically Hindered Ortho-Substituted Phosphatriptycenes as Configurationally Stable P-Chirogenic Triarylphosphines. Retrieved from [Link]

-

Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]

-

MDPI. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]

-

European Patent Office. (1981, November 4). Isocyanate reactions. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Isocyanate Dermal Exposures in Autobody Shops. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings | MDPI [mdpi.com]

- 4. poliuretanos.net [poliuretanos.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxyphenyl isocyanate [oakwoodchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. inlibrary.uz [inlibrary.uz]

- 13. pcimag.com [pcimag.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 16. wernerblank.com [wernerblank.com]

electrophilicity of 2,5-Dimethoxyphenyl isocyanate

An In-depth Technical Guide Topic: Electrophilicity of 2,5-Dimethoxyphenyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,5-Dimethoxyphenyl isocyanate is a valuable reagent in organic synthesis, distinguished by an electrophilicity that is electronically modulated by its substituent pattern. This guide provides a detailed examination of the factors governing its reactivity. We will dissect the electronic contributions of the dimethoxy-substituted aryl ring, contrast theoretical predictions with experimental validation, and provide actionable protocols for its use. The central thesis is that the electron-donating nature of the two methoxy groups deactivates the isocyanate moiety relative to unsubstituted phenyl isocyanate, a feature that can be leveraged for enhanced selectivity in complex molecular environments. This document serves as a comprehensive resource for chemists aiming to strategically employ this reagent in synthetic and medicinal chemistry programs.

The Electronic Architecture and Its Impact on Electrophilicity

The reactivity of any isocyanate is fundamentally dictated by the electrophilic character of the central carbon atom within the -N=C=O functional group.[1] This carbon is positioned between two highly electronegative atoms (nitrogen and oxygen), which inductively withdraw electron density, rendering it susceptible to nucleophilic attack.[1] In the case of aryl isocyanates, this inherent electrophilicity is further influenced by the electronic properties of the attached aromatic ring and its substituents.

For 2,5-Dimethoxyphenyl isocyanate, the key modulators are the two methoxy (-OCH₃) groups. To understand their impact, we must consider two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon of the benzene ring, leading to a slight withdrawal of electron density through the sigma bond.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.

The +M effect of the methoxy groups is significantly stronger than their -I effect.[2] This net electron-donating character enriches the aromatic ring with electron density. This increased density is partially relayed to the isocyanate group, which in turn reduces the partial positive charge on the electrophilic carbon. Consequently, 2,5-Dimethoxyphenyl isocyanate is inherently less electrophilic and therefore less reactive than unsubstituted phenyl isocyanate.

Caption: Logical flow of electronic influences on the .

Quantifying Reactivity: Theoretical and Experimental Frameworks

A qualitative understanding of reduced electrophilicity is useful, but quantitative assessment is essential for predictive and reproducible science. Both computational and experimental methods provide the necessary data.

Theoretical Prediction: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for correlating reaction rates of substituted aromatic compounds.[3][4]

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted (reference) reactant.

-

σ (Sigma) is the substituent constant, which depends only on the nature and position of the substituent. Negative values indicate electron-donating groups, while positive values signify electron-withdrawing groups.

-

ρ (Rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[4]

For the reaction of an aryl isocyanate with a nucleophile, the rate-determining step involves the attack on the electrophilic carbon. The reaction is accelerated by electron-withdrawing groups (positive ρ value) that increase the carbon's electrophilicity. The methoxy group has a negative σ value, particularly in the para position (σₚ ≈ -0.27), signifying its electron-donating nature. While a σ value for the 2,5-disubstituted pattern is not standard, the combined effect of two electron-donating groups will result in a significantly negative cumulative σ value. According to the Hammett equation, this predicts that the rate constant (k) for 2,5-Dimethoxyphenyl isocyanate will be substantially lower than that for phenyl isocyanate (k₀).

Table 1: Representative Hammett Sigma (σ) Constants

| Substituent | σ (meta) | σ (para) | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

Data sourced from established physical organic chemistry principles.

Experimental Validation: Kinetic Analysis via FT-IR Spectroscopy

The most direct method to quantify the electrophilicity of an isocyanate is to measure its reaction rate with a standard nucleophile. The reaction of an isocyanate with an alcohol to form a urethane is a well-studied model system.[5][6] In-situ Fourier Transform Infrared (FT-IR) spectroscopy is an ideal technique for this purpose because the isocyanate -N=C=O stretching vibration gives a strong, sharp, and unique absorbance peak around 2270 cm⁻¹.[7] By monitoring the decay of this peak's intensity over time, one can determine the reaction kinetics.

A pseudo-first-order kinetic model can be applied by using a large excess of the nucleophile (e.g., 10-fold or greater) to ensure its concentration remains effectively constant throughout the reaction.[6] This simplifies the data analysis and allows for a direct comparison of rate constants between different isocyanates under identical conditions.

Caption: Experimental workflow for kinetic analysis of an isocyanate reaction using FT-IR spectroscopy.

Reactivity Profile with Common Nucleophiles

The reaction of 2,5-Dimethoxyphenyl isocyanate with any nucleophile proceeds via a nucleophilic addition mechanism.[8][9] The nucleophile attacks the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate which then undergoes proton transfer to yield the final product.

The moderated means its reactivity is highly dependent on the nucleophilicity of the attacking species.

-

Amines (Primary & Secondary): These are strong nucleophiles and typically react rapidly and exothermically with isocyanates at room temperature to form stable urea derivatives. The reaction with 2,5-Dimethoxyphenyl isocyanate is expected to be fast and high-yielding, generally not requiring catalysis.

-

Alcohols & Phenols: These are weaker nucleophiles than amines. Primary alcohols react faster than secondary alcohols due to less steric hindrance. The reaction of 2,5-Dimethoxyphenyl isocyanate with alcohols may be sluggish at room temperature and often requires elevated temperatures or catalysis (e.g., with dibutyltin dilaurate or tertiary amines) to proceed at a practical rate.[5][10]

-

Water: Water can act as a nucleophile, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a disubstituted urea. This is why isocyanates are moisture-sensitive and must be handled under anhydrous conditions.[11]

-

Thiols: Thiols are generally less reactive towards isocyanates than their corresponding alcohols but can form thiocarbamates, often requiring catalysis.[8][12]

Table 2: Qualitative Reactivity and Typical Conditions

| Nucleophile Class | Product | Relative Reactivity | Typical Conditions for 2,5-Dimethoxyphenyl Isocyanate |

|---|---|---|---|

| Primary Amine | Urea | Very High | Room temperature, no catalyst needed. |

| Secondary Amine | Urea | High | Room temperature, may be slightly slower than primary. |

| Primary Alcohol | Carbamate | Moderate | Heat (40-80 °C) and/or catalyst (e.g., DBTDL). |

| Secondary Alcohol | Carbamate | Low | Requires heat and catalyst for reasonable rates. |

| Water | Urea (via amine) | Moderate | Undesired side reaction; requires strict anhydrous conditions. |

| Thiol | Thiocarbamate | Low | Requires catalyst and often elevated temperatures. |

Experimental Protocols

Scientific integrity demands that protocols are detailed, logical, and self-validating. The following methodologies are designed to meet these criteria.

Protocol 4.1: Kinetic Measurement of Reaction with n-Butanol

Objective: To determine the pseudo-first-order rate constant (k') for the reaction between 2,5-Dimethoxyphenyl isocyanate and n-butanol.

Causality: By using a vast excess of n-butanol, its concentration change is negligible, allowing the reaction to be modeled with first-order kinetics with respect to the isocyanate. This simplifies the rate law to Rate = k'[Isocyanate], where k' is the observed rate constant.

Materials:

-

n-Butanol (anhydrous, >99.5%)

-

Toluene (anhydrous, >99.8%)

-

In-situ FT-IR spectrometer with a temperature-controlled liquid cell

-

Gas-tight syringes

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Preparation (Inert Atmosphere): All glassware must be oven-dried and cooled under a stream of dry nitrogen. All solvents must be anhydrous.

-

Solution Preparation:

-

Prepare a 1.0 M solution of n-butanol in anhydrous toluene.

-

Prepare a 0.1 M solution of 2,5-Dimethoxyphenyl isocyanate in anhydrous toluene.

-

-

FT-IR Setup:

-

Assemble the temperature-controlled FT-IR cell. Set the temperature to 50.0 ± 0.1 °C and allow it to equilibrate.

-

Fill the cell with the 1.0 M n-butanol solution.

-

-

Background Acquisition: Collect a background spectrum of the n-butanol solution in the cell. This spectrum will be automatically subtracted from all subsequent spectra.

-

Reaction Initiation: Using a gas-tight syringe, rapidly inject a volume of the 0.1 M isocyanate solution into the cell such that its initial concentration is approximately 0.01 M. Ensure rapid mixing.

-

Data Collection: Immediately begin collecting FT-IR spectra at fixed time intervals (e.g., every 60 seconds) for a duration sufficient for the reaction to proceed to >90% completion (typically 2-3 hours). Focus on the 2400-2200 cm⁻¹ region.

-

Data Analysis:

-

Measure the peak height or area of the isocyanate absorbance at ~2270 cm⁻¹ for each time point.

-

Create a table of Absorbance vs. Time.

-

Plot ln(Absorbance) vs. Time (in seconds).

-

Perform a linear regression on the data points. The plot should be linear, confirming the pseudo-first-order assumption.

-

The pseudo-first-order rate constant, k', is the negative of the slope of this line (k' = -slope). The units will be s⁻¹.

-

Self-Validation: The linearity of the ln(Absorbance) vs. Time plot (R² > 0.99) validates the pseudo-first-order kinetic model. Repeating the experiment at a different temperature allows for the calculation of activation energy via the Arrhenius equation, providing further validation of the system.

Protocol 4.2: Synthesis of N-(2,5-Dimethoxyphenyl)-N'-(benzyl)urea

Objective: To synthesize a representative urea derivative under standard laboratory conditions.

Causality: This protocol demonstrates the straightforward reaction between the isocyanate and a strong nucleophile (a primary amine), which serves as a benchmark for its reactivity. The purification by recrystallization validates the formation of a stable, crystalline product.

Materials:

-

2,5-Dimethoxyphenyl isocyanate (1.79 g, 10.0 mmol)

-

Benzylamine (1.07 g, 1.09 mL, 10.0 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Hexanes (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (10.0 mmol) in 10 mL of anhydrous DCM under ambient temperature.

-

Isocyanate Addition: Dissolve 2,5-Dimethoxyphenyl isocyanate (10.0 mmol) in 10 mL of anhydrous DCM and add it to a dropping funnel. Add the isocyanate solution dropwise to the stirring amine solution over 10 minutes.

-

Reaction: A white precipitate will likely form immediately. Allow the reaction mixture to stir for an additional 30 minutes at room temperature to ensure completion.

-

Workup:

-

Reduce the solvent volume to ~5 mL using a rotary evaporator.

-

Add 30 mL of hexanes to the concentrated slurry to precipitate the product fully.

-

Cool the mixture in an ice bath for 15 minutes.

-

-

Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with cold hexanes (2 x 10 mL).

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure urea derivative.

-

-

Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Self-Validation: A sharp melting point and clean NMR spectra corresponding to the expected structure confirm the success of the reaction and the purity of the isolated product.

Conclusion

The is a nuanced property, governed by the powerful electron-donating resonance of its two methoxy substituents. This electronic feature deactivates the isocyanate carbon towards nucleophilic attack when compared to unsubstituted or electron-deficient aryl isocyanates. This moderated reactivity is not a limitation but rather an advantage, enabling greater selectivity in the synthesis of complex molecules such as ureas and carbamates, which are prevalent in pharmaceuticals and advanced materials. By understanding the underlying physical organic principles and employing robust kinetic and synthetic protocols, researchers can effectively harness the unique chemical properties of this versatile reagent.

References

A comprehensive list of sources cited within this document is provided below. All links are verified to be active as of the generation date of this guide.

- Huang, D., et al. (2017).

- Huang, D., et al. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry (RSC Publishing).

- Fisher Scientific. (2011).

- Thermo Fisher Scientific. (2011).

- Fisher Scientific. (2010).

- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- Unknown. Substituent Effects and LFERs.

- Kaplan, M. (1962). Reactivity of Isocyanates in Terms of the Hammett Equation.

- Movassaghi, M., & Hill, M. D. (2008). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.

- Covestro. Safety Data Sheet: MONDUR 1566. Covestro Solution Center.

- Request PDF. (2025). Reactivity of organic isocyanates with nucleophilic compounds.

- Unknown. Hammett Plots2. Scribd.

- Wikipedia.

- Oakwood Chemical.

- Benchchem. (2008). 2,5-Dimethoxyphenylisocyanide. Benchchem.

- Vang, C., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates.

- Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A.

- Paulini, K., et al. (2022). A brief overview of properties and reactions of diisocyanates.

- Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.

- Wikipedia. Polyurethane. Wikipedia.

- Request PDF. (2025). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates.